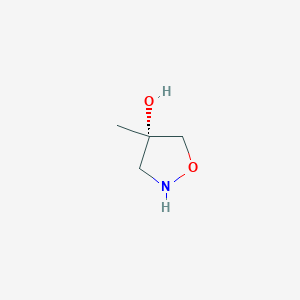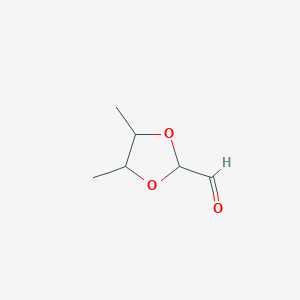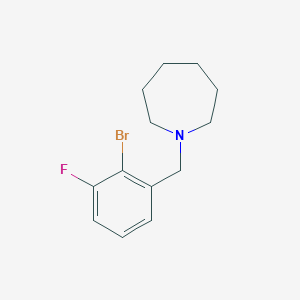
(S)-4-methylisoxazolidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Methylisoxazolidin-4-ol is a chiral compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. The (S)-enantiomer of 4-methylisoxazolidin-4-ol is of particular interest due to its unique stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-methylisoxazolidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-4-methyl-3-buten-2-ol with hydroxylamine under acidic conditions to form the isoxazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Methylisoxazolidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
(S)-4-Methylisoxazolidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-methylisoxazolidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic effects.
Comparaison Avec Des Composés Similaires
Isoxazolidine: The parent compound of (S)-4-methylisoxazolidin-4-ol, lacking the methyl group.
4-Methylisoxazole: A structurally similar compound with a different ring system.
Isoxazoline: Another related compound with a different degree of saturation in the ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions. This makes it distinct from other similar compounds and can result in different biological and chemical properties.
Propriétés
Formule moléculaire |
C4H9NO2 |
|---|---|
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
(4S)-4-methyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3/t4-/m0/s1 |
Clé InChI |
TWPGPTBIVFHGOA-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@]1(CNOC1)O |
SMILES canonique |
CC1(CNOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)



![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)

![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)




![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
